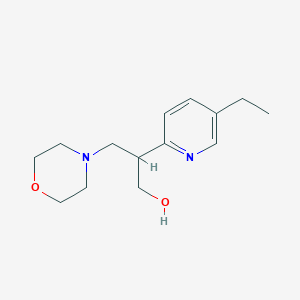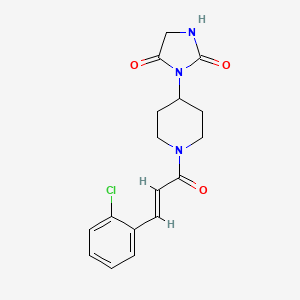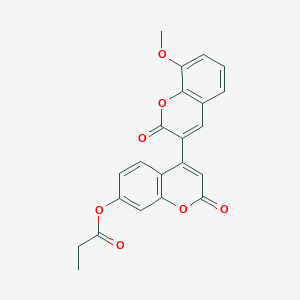
2-(2-acetamidothiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-acetamidothiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H12N4O3S2 and its molecular weight is 348.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Anticonvulsant Activities
A study focused on the synthesis and evaluation of alpha-acetamido-N-benzylacetamide derivatives, which include compounds with structural similarities to 2-(2-acetamidothiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide. These compounds were tested for their anticonvulsant activities, particularly against maximal electroshock-induced seizures in mice. The research highlighted that certain derivatives, including those with furan and thiazole moieties, exhibited outstanding protection against seizures, with efficacy comparable to phenytoin (Kohn et al., 1993).
Antimicrobial and Antitumor Activities
Several studies have explored the antimicrobial and antitumor potentials of compounds containing thiazole and furan moieties. For instance, derivatives synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide were assessed as insecticidal agents against the cotton leafworm and exhibited significant activity (Fadda et al., 2017). Another study synthesized novel thiazole derivatives that were tested for anti-bacterial and anti-fungal activities, demonstrating significant effects against various microorganisms (Saravanan et al., 2010).
Metabolic Studies
Research on the metabolism of acetamidothiazoles in rats revealed the formation of various metabolites, offering insights into the biotransformation and potential biological effects of thiazole-containing compounds (Chatfield & Hunter, 1973).
Antibacterial and Antifungal Evaluation
A study on the synthesis and antibacterial evaluation of N-phenylacetamide derivatives containing arylthiazole moieties highlighted their potential against Xanthomonas strains and their effectiveness in causing cell membrane rupture, indicating a promising avenue for the development of antibacterial agents (Lu et al., 2020).
Optoelectronic Properties
Investigations into the optoelectronic properties of thiazole-based polythiophenes have been conducted to explore their potential applications in electronic and photonic devices. The study reported on the synthesis of thiazole-containing monomers and their polymerization, demonstrating their utility in creating materials with desirable optical and electronic properties (Camurlu & Guven, 2015).
作用機序
Thiazole-based molecules can interact with biological systems in various ways. They may activate or stop biochemical pathways and enzymes or stimulate or block receptors . For example, some 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
将来の方向性
Thiazole-bearing compounds have been the focus of medicinal chemists due to their potential as therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
特性
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c1-8(19)15-13-16-9(6-22-13)5-12(20)18-14-17-10(7-23-14)11-3-2-4-21-11/h2-4,6-7H,5H2,1H3,(H,15,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAXHFOADAFSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NC2=NC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2547517.png)
![3-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2547518.png)
![6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine](/img/structure/B2547519.png)



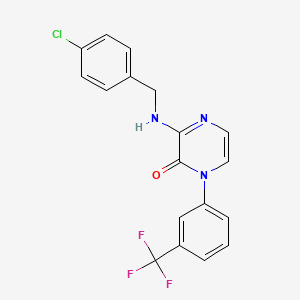
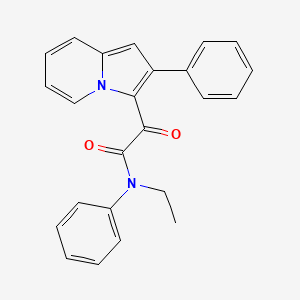
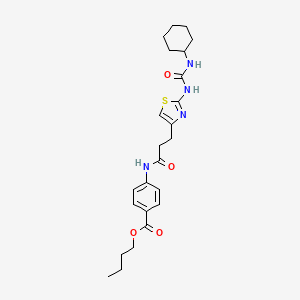
![tert-butyl 2-(3-oxo-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2547532.png)
